Hydroxyanigorufone

Overview

Description

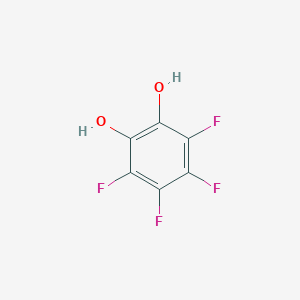

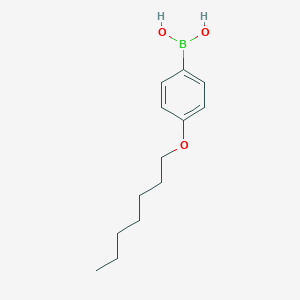

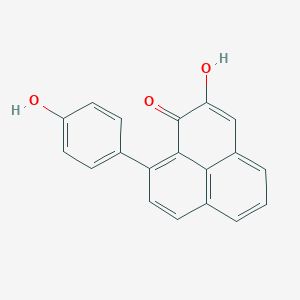

Hydroxyanigorufone, also known as 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one, is a naturally occurring compound found in certain plants. It is a yellow crystalline solid with a strong bitter taste. The compound is soluble in organic solvents but has low solubility in water .

Preparation Methods

Hydroxyanigorufone can be obtained through natural extraction from plants or synthesized chemically. One common synthetic route involves the removal of epoxy groups from aflatoxin B2, resulting in the formation of this compound . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the transformation.

Chemical Reactions Analysis

Hydroxyanigorufone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxyanigorufone has several scientific research applications. In chemistry, it is used to study the pharmacological and metabolomic profiles of plant-derived compounds. In biology, it serves as a potential biomarker for the consumption of certain foods like bananas and plantains . In medicine, this compound is being investigated for its potential anti-ulcerative colitis properties . Additionally, it has industrial applications in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of Hydroxyanigorufone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the context of its use .

Comparison with Similar Compounds

Hydroxyanigorufone belongs to the class of phenylnaphthalenes, which are compounds containing a naphthalene bound to a phenyl group. Similar compounds include other phenylnaphthalenes and related organic molecules. What sets this compound apart is its unique chemical structure and specific biological activities .

Properties

IUPAC Name |

2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELDEYOMOTOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316177 | |

| Record name | Hydroxyanigorufone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyanigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56252-02-9 | |

| Record name | Hydroxyanigorufone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyanigorufone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyanigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Hydroxyanigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is hydroxyanigorufone and where is it found?

A1: this compound is a natural product classified as a phenylphenalenone. It was first discovered in the plant Anigozanthos rufus []. It has also been found in other plant species, including banana fruits (Musa acuminata) where it acts as a phytoalexin, a compound produced by plants in response to pathogen attack [, , ].

Q2: How is this compound biosynthesized?

A2: Research using 13C labeled precursors in Anigozanthos preissii revealed that this compound is derived from two molecules of cinnamic acid and one molecule of malonate []. Specifically, the central carbon atom of this compound originates from C-2 of acetate []. Studies in banana fruits show that the enzyme phenylalanine ammonia-lyase (PAL) plays a crucial role in its biosynthesis, as its activity increases after wounding and ethylene treatment, both of which stimulate this compound production [].

Q3: What are the biological activities of this compound?

A3: this compound exhibits several biological activities:

- Antifungal activity: In banana fruits, it accumulates in response to fungal infection, suggesting a role in plant defense [, , ].

- Antioxidant activity: this compound demonstrated a high radical scavenging capacity in the ORAC assay, suggesting potential antioxidant properties []. This activity is attributed to the presence of a phenolic hydroxyl group, a hydroxy ketone moiety, and the involvement of the phenyl ring in radical termination reactions [].

- Quinone reductase (QR) induction: Studies show that this compound can induce QR activity in cultured mouse hepatoma cells, hinting at potential cancer chemopreventive properties [].

Q4: Has the structure of this compound been confirmed synthetically?

A4: Yes, the structure of this compound, identified as 2-hydroxy-9-(4-hydroxyphenyl)phenalenone, was confirmed through total synthesis [, ]. The synthetic approaches generally involve a Friedel-Crafts acylation to build the tricyclic core followed by a Suzuki cross-coupling to introduce the phenyl substituent [].

Q5: Are there any known derivatives of this compound?

A5: Yes, several derivatives of this compound have been identified, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.